molecular formula C15H13BrO4 B14916996 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid

2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid

Cat. No.: B14916996
M. Wt: 337.16 g/mol
InChI Key: AZCZKKIUXVKXFC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acids .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid lies in its specific combination of substituents, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

6-bromo-3-methoxy-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(16)13(15(17)18)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

AZCZKKIUXVKXFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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